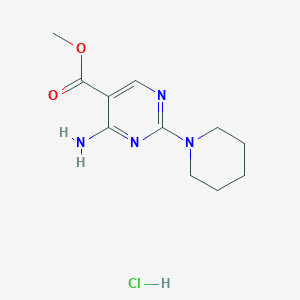

(S)-2-amino-2-p-tolylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

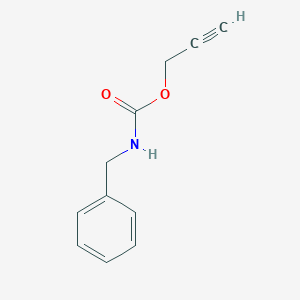

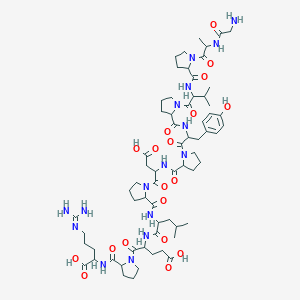

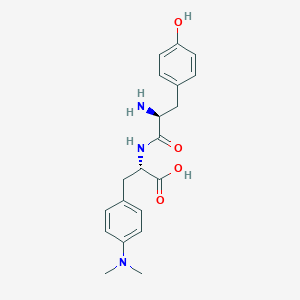

-(S)-2-Amino-2-p-tolylacetic acid, also known as S-ATA, is an organic compound that is widely used in scientific research for its unique biochemical and physiological properties. It is a chiral molecule, meaning that it has two mirror-image forms, and can exist as either the L or D isomer. S-ATA is used in a variety of laboratory experiments, such as protein folding and enzyme inhibition studies, due to its ability to interact with and modify the properties of proteins and enzymes.

Scientific Research Applications

Chemical and Physicochemical Studies

Amino acids, including their spin-labeled versions like TOAC, have been extensively used in chemical and physicochemical studies. These applications include analyzing peptide backbones, dynamics, secondary structures, and interactions with membranes or other biomolecules. Specifically, the use of EPR spectroscopy, along with other techniques like X-ray crystallography and NMR, underscores the importance of amino acids in understanding peptide behaviors and interactions within biological systems (Schreier et al., 2012).

Biomedical Applications

Polymers based on amino acids have garnered attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable properties. These polymers, especially those derived from AB2 asymmetrical amino acids like L-lysine and L-glutamic acid, have been explored for their potential in drug and gene delivery systems. The ability to form highly branched structures offers unique advantages in creating efficient delivery vehicles for therapeutic agents, highlighting a promising area for the application of amino acid-based compounds (Thompson & Scholz, 2021).

Bioactive Peptides

The discovery of bioactive peptides within the sequences of milk proteins exemplifies the broad utility of amino acids in evoking a range of biological responses. These peptides, released through hydrolytic reactions, have applications in behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses, offering a window into the potential for (S)-2-amino-2-p-tolylacetic acid in similar roles. Applications have extended into dietary and pharmaceutical supplements, leveraging the antimicrobial properties of these peptides for consumer safety and therapeutic value (Clare & Swaisgood, 2000).

Sensor and Biosensor Development

The role of amino acids in the development of sensors and biosensors has been significant, particularly in the detection of other amino acids. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors has been explored, demonstrating the potential for this compound in creating devices that could monitor diseases or control the quality of pharmaceuticals (Dinu & Apetrei, 2022).

properties

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRCPHBUKHOEY-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427275 |

Source

|

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119615-71-3 |

Source

|

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.